molecular formula C8H14O B12946324 Rel-(2s,3aR,6aS)-octahydropentalen-2-ol

Rel-(2s,3aR,6aS)-octahydropentalen-2-ol

Cat. No.: B12946324
M. Wt: 126.20 g/mol
InChI Key: WYZPLRUPKAGJSE-DHBOJHSNSA-N
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Description

Rel-(2s,3aR,6aS)-octahydropentalen-2-ol is a complex organic compound characterized by its unique octahydropentalene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(2s,3aR,6aS)-octahydropentalen-2-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions to form the octahydropentalene core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Rel-(2s,3aR,6aS)-octahydropentalen-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Rel-(2s,3aR,6aS)-octahydropentalen-2-ol has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Rel-(2s,3aR,6aS)-octahydropentalen-2-ol involves its interaction with specific molecular targets. The hydroxyl group plays a crucial role in these interactions, often forming hydrogen bonds with target molecules. This can lead to changes in the structure and function of the target, resulting in various biological effects .

Comparison with Similar Compounds

Rel-(2s,3aR,6aS)-octahydropentalen-2-ol can be compared with other similar compounds such as:

Properties

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

(3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydropentalen-2-ol

InChI

InChI=1S/C8H14O/c9-8-4-6-2-1-3-7(6)5-8/h6-9H,1-5H2/t6-,7+,8?

InChI Key

WYZPLRUPKAGJSE-DHBOJHSNSA-N

Isomeric SMILES

C1C[C@@H]2CC(C[C@@H]2C1)O

Canonical SMILES

C1CC2CC(CC2C1)O

Origin of Product

United States

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